![molecular formula C15H19N3O3S B267302 N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B267302.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea, commonly known as MOTU, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiourea derivative that has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MOTU is not fully understood. However, it has been proposed that its anti-inflammatory and anti-tumor activities may be attributed to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and cell growth. MOTU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
MOTU has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. In addition, MOTU has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-inflammatory and anti-tumor activities. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized.
Direcciones Futuras
There are several future directions for the study of MOTU. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of MOTU with improved potency and selectivity could also be an area of future research.
Conclusion:
In conclusion, N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea is a thiourea derivative that has gained significant attention in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MOTU could lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of MOTU involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with propionic acid hydrazide in the presence of a base. The reaction yields MOTU as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
MOTU has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Propiedades
Nombre del producto |
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea |
|---|---|
Fórmula molecular |
C15H19N3O3S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-2-13(19)17-15(22)16-12-5-3-11(4-6-12)14(20)18-7-9-21-10-8-18/h3-6H,2,7-10H2,1H3,(H2,16,17,19,22) |
Clave InChI |
OCPFPFBBVNRPOQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
SMILES canónico |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



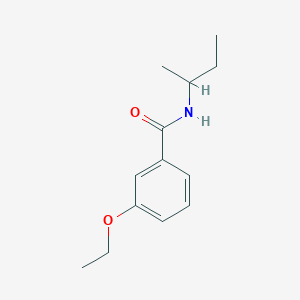
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)
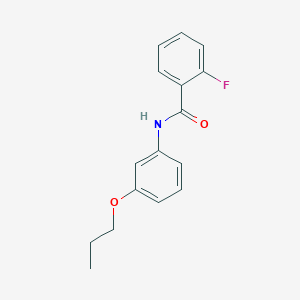
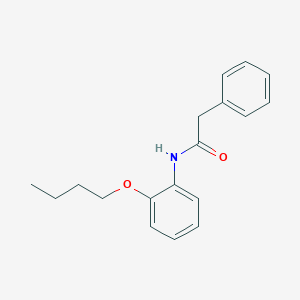
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)
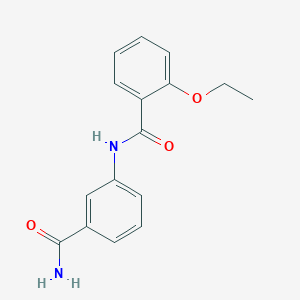
![3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B267239.png)
![4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B267245.png)
![N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)
![N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267249.png)
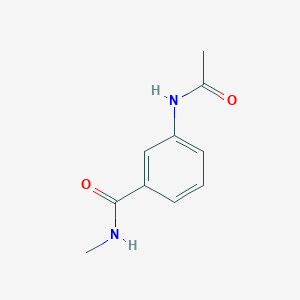
![4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide](/img/structure/B267252.png)